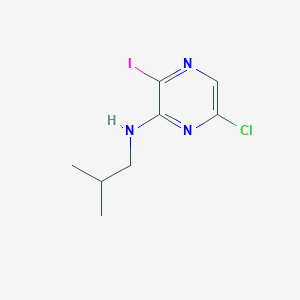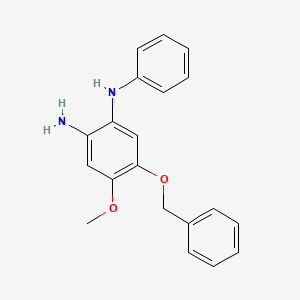
1-(2-Amino-4-chloro-5-(trifluoromethyl)phenyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Amino-4-chloro-5-(trifluoromethyl)phenyl)ethanone is an organic compound with the molecular formula C9H7ClF3NO. This compound is characterized by the presence of an amino group, a chloro group, and a trifluoromethyl group attached to a phenyl ring, along with an ethanone moiety. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
The synthesis of 1-(2-Amino-4-chloro-5-(trifluoromethyl)phenyl)ethanone can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically uses boron reagents and palladium catalysts under mild and functional group-tolerant conditions . Industrial production methods may involve the reaction of benzotrichloride with hydrogen fluoride in a pressurized reactor .
Analyse Des Réactions Chimiques
1-(2-Amino-4-chloro-5-(trifluoromethyl)phenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can occur due to the presence of the phenyl ring.
Major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration can introduce nitro groups onto the phenyl ring, while halogenation can replace hydrogen atoms with halogens.
Applications De Recherche Scientifique
1-(2-Amino-4-chloro-5-(trifluoromethyl)phenyl)ethanone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 1-(2-Amino-4-chloro-5-(trifluoromethyl)phenyl)ethanone involves its interaction with molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s pharmacological activities by influencing its electronic properties and binding affinity to target receptors . The compound may act on specific enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
1-(2-Amino-4-chloro-5-(trifluoromethyl)phenyl)ethanone can be compared with other similar compounds, such as:
Trifluorotoluene: An organic compound used as a specialty solvent and intermediate in the production of pesticides and pharmaceuticals.
5-Amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-1H-pyrazole: A compound with similar trifluoromethyl and chloro groups, used in various chemical applications.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
1698027-72-3 |
|---|---|
Formule moléculaire |
C9H7ClF3NO |
Poids moléculaire |
237.60 g/mol |
Nom IUPAC |
1-[2-amino-4-chloro-5-(trifluoromethyl)phenyl]ethanone |
InChI |
InChI=1S/C9H7ClF3NO/c1-4(15)5-2-6(9(11,12)13)7(10)3-8(5)14/h2-3H,14H2,1H3 |
Clé InChI |
XUSJWPKKFCHZDC-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC(=C(C=C1N)Cl)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




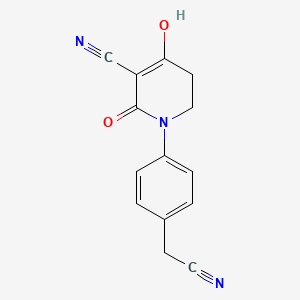

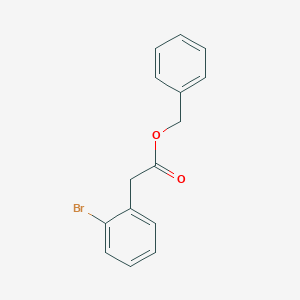
![tert-Butyl 7-(2-aminoethyl)-2-(cyclopropylmethyl)-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate](/img/structure/B13088774.png)
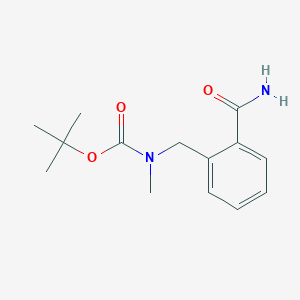
![7-Cyclopentyl-4H,5H,6H,7H-thieno[2,3-C]pyridine](/img/structure/B13088782.png)
![1-[2-(4-Bromo-1H-pyrazol-1-YL)ethyl]-1H-pyrazol-4-amine](/img/structure/B13088786.png)
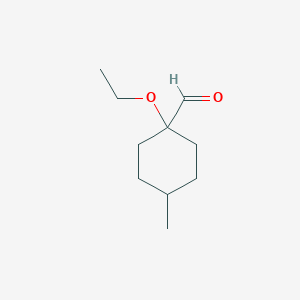
![2-[3-(2-Methanethioylphenyl)propanoyl]benzonitrile](/img/structure/B13088791.png)
